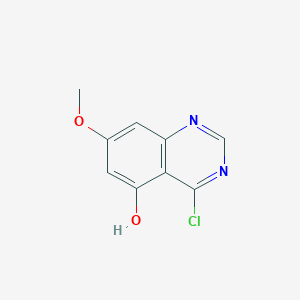

4-Chloro-7-methoxyquinazolin-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O2 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

4-chloro-7-methoxyquinazolin-5-ol |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-5-2-6-8(7(13)3-5)9(10)12-4-11-6/h2-4,13H,1H3 |

InChI Key |

UEXPWBDNVZNDBC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C(=NC=N2)Cl |

Origin of Product |

United States |

The Quinazoline Scaffold: a Foundation for Therapeutic Innovation

The quinazoline (B50416) nucleus, formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, provides a versatile framework for the design of biologically active molecules. scispace.comresearchgate.net Its structural rigidity, coupled with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and pharmacological activity. scispace.com This adaptability has made the quinazoline scaffold a focal point for medicinal chemists, leading to the creation of numerous compounds with significant therapeutic value. nih.govnih.gov

The significance of the quinazoline scaffold is underscored by its presence in several FDA-approved drugs. nih.govfrontiersin.org These medications target a range of diseases, demonstrating the broad applicability of this heterocyclic system in addressing unmet medical needs. The ability of quinazoline derivatives to act as inhibitors of key enzymes, such as tyrosine kinases, has been a particularly fruitful area of research, leading to the development of targeted cancer therapies. mdpi.comjst.go.jp

A Spectrum of Biological Activities

Quinazoline (B50416) derivatives have been shown to exhibit a remarkable diversity of biological activities, making them a subject of intense investigation in pharmaceutical research. mdpi.comnih.gov Their therapeutic potential extends across various disease areas, highlighting the versatility of this chemical class. nih.govresearchgate.net

One of the most prominent applications of quinazoline derivatives is in oncology. nih.goviajps.com Many compounds based on this scaffold have demonstrated potent anticancer activity by inhibiting critical signaling pathways involved in tumor growth and proliferation. mdpi.com Specifically, they have been developed as inhibitors of epidermal growth factor receptor (EGFR), a key target in the treatment of various cancers. jst.go.jpnih.govnih.gov

Beyond their use in cancer therapy, quinazoline derivatives have shown promise in a range of other therapeutic areas. These include:

Anti-inflammatory activity: Certain quinazoline derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting their potential use in treating inflammatory disorders. mdpi.comresearchgate.net

Antimicrobial activity: The quinazoline scaffold has been explored for its potential to combat bacterial and fungal infections. researchgate.net

Antiviral activity: Researchers have investigated quinazoline derivatives for their ability to inhibit viral replication. mdpi.com

Antihypertensive activity: Some compounds have shown potential in lowering blood pressure. nih.gov

Anticonvulsant activity: The scaffold has been studied for its potential in managing seizures. nih.gov

This wide range of biological activities underscores the importance of the quinazoline scaffold as a source of novel therapeutic agents. mdpi.comnih.gov

4 Chloro 7 Methoxyquinazolin 6 Ol: a Key Building Block in Drug Development

Established Synthetic Routes for 4-Chloro-7-methoxyquinazolin-6-ol

The preparation of 4-chloro-7-methoxyquinazolin-6-ol is most commonly achieved through a multi-step synthesis. One established pathway commences with methyl 4-hydroxy-3-methoxybenzoate, which undergoes a sequence of nitration, reduction, cyclization, and chlorination to yield the target molecule. An alternative and frequently employed method involves the hydrolysis of its acetate (B1210297) precursor, 4-chloro-7-methoxyquinazolin-6-yl acetate, under either acidic or basic conditions to afford the final hydroxyl compound. rsc.org

Synthesis via Acetylation and Subsequent Chlorination of Quinazolinone Precursors

A prevalent strategy for the synthesis of 4-chloro-7-methoxyquinazolin-6-ol involves the initial formation of an acetylated quinazolinone intermediate, specifically 6-acetoxy-7-methoxy-3H-quinazolin-4-one. nih.govnih.gov This precursor then undergoes a crucial chlorination step to introduce the chlorine atom at the 4-position of the quinazoline ring system. This transformation is typically achieved using standard chlorinating agents. nih.gov

Phosphorus oxychloride (POCl₃) is a widely utilized and effective reagent for the chlorination of quinazolinone precursors. mdpi.comnih.gov In a typical procedure, the quinazolinone derivative is heated in the presence of POCl₃. For instance, a mixture of a quinazolinone and phosphorus oxychloride can be heated to reflux for several hours to facilitate the conversion. mdpi.comrsc.org In some cases, phosphorus oxychloride can serve as both the reactant and the solvent. gaylordchemical.com Following the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is carefully neutralized, often by pouring it into a mixture of ice and a basic solution like sodium bicarbonate, to precipitate the chlorinated product. mdpi.comrsc.org

Table 1: Examples of Chlorination using POCl₃

| Starting Material | Reagents | Conditions | Product | Reference |

| 7-methoxyquinolin-4(1H)-one | POCl₃ | Heated for 3h | 4-Chloro-7-methoxyquinoline | mdpi.com |

| Quinazolinone SM | POCl₃ | Reflux for 2h | Activated Chlorine Product | rsc.org |

| 4-hydroxy-6,7-dimethoxyquinoline | POCl₃ | 60-120°C for 1-15h | 4-chloro-6,7-dimethoxyquinoline | gaylordchemical.com |

| 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | POCl₃, Toluene | Reflux for 2h | 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | nih.gov |

This table presents examples of chlorination reactions on similar heterocyclic systems to illustrate the application of POCl₃.

Thionyl chloride (SOCl₂) is another key reagent for the chlorination of quinazolinones, converting the 4-hydroxyl or 4-oxo group to a chloro group. The reaction is generally carried out by heating the quinazolinone precursor in an excess of thionyl chloride. nih.gov For example, 6-acetoxy-7-methoxy-3H-quinazolin-4-one can be heated in thionyl chloride to produce 6-acetoxy-4-chloro-7-methoxy quinazoline hydrochloride. nih.gov The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.

Table 2: Examples of Chlorination using SOCl₂

| Starting Material | Reagents | Conditions | Product | Reference |

| 5-fluoro-7-methoxyquinazolin-4-ol | SOCl₂, DMF | 80°C for 6h | 4-Chloro-5-fluoro-7-methoxyquinazoline | |

| 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one | SOCl₂, DMF | Reflux for 6h | 4-chloro-6,7-dimethoxyquinazoline | |

| 6-acetoxy-7-methoxy-3H quinazolin-4-one | SOCl₂, DMF | Heat | 6-acetoxy-4-chloro-7-methoxy quinazoline hydrochloride | nih.gov |

This table showcases the use of SOCl₂ in chlorination reactions of related quinazolinone structures.

N,N-Dimethylformamide (DMF) is frequently employed as a catalyst in chlorination reactions involving both POCl₃ and SOCl₂. Although a polar aprotic solvent, its role in these transformations extends beyond that of the reaction medium. DMF facilitates the chlorination process, and its addition in catalytic amounts is a common practice in the synthesis of chloroquinazolines. rsc.orgnih.gov The catalytic activity of DMF is attributed to the in-situ formation of an imidoyl chloride (Vilsmeier reagent) with the chlorinating agent, which is a more reactive electrophile for the hydroxyl group of the quinazolinone.

The final step in this synthetic sequence is the deprotection of the acetate group to yield the target phenol, 4-chloro-7-methoxyquinazolin-6-ol. This hydrolysis can be carried out under various conditions. A common and high-yielding method involves treating the acetate derivative, 4-chloro-7-methoxyquinazolin-6-yl acetate, with methanolic ammonia (B1221849) at room temperature. rsc.org This procedure typically results in a high yield of the desired product after evaporation of the solvent and purification. rsc.org Alternatively, the hydrolysis can be performed using acidic conditions, such as with hydrochloric acid, or basic conditions, for instance, with sodium hydroxide. rsc.org

Table 3: Hydrolysis of 4-chloro-7-methoxyquinazolin-6-yl acetate

| Reagents | Conditions | Yield | Reference |

| 6N Methanolic Ammonia | Room temperature, 90 minutes | 94% | rsc.org |

Chemical Reactivity and Strategic Derivatization of 4-Chloro-7-methoxyquinazolin-6-ol

The chemical reactivity of 4-chloro-7-methoxyquinazolin-6-ol is primarily characterized by the lability of the chlorine atom at the C4 position, making it a prime site for nucleophilic substitution. The quinazoline scaffold itself also presents possibilities for redox reactions, further expanding its synthetic utility.

The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to displacement by a wide array of nucleophiles. This reactivity is a cornerstone of its use in synthetic chemistry, allowing for the introduction of diverse functional groups and the construction of extensive compound libraries. The general reaction involves the displacement of the chloride ion by a nucleophile, often facilitated by a base in a suitable solvent.

A variety of nucleophiles have been successfully employed in this reaction, including amines, anilines, and alcohols. For instance, the reaction of 4-chloro-7-methoxyquinazolin-6-ol with various substituted anilines is a common strategy for the synthesis of potent kinase inhibitors. The reaction conditions typically involve heating the reactants in a polar solvent such as isopropanol (B130326) or N,N-dimethylformamide (DMF).

Table 1: Examples of Nucleophilic Substitution Reactions at the C4 Position

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Substituted Anilines | Isopropanol, heat | 4-Anilinoquinazoline (B1210976) derivatives |

| Amines | Base (e.g., DIPEA), solvent (e.g., CH2Cl2) | 4-Aminoquinazoline derivatives |

The reaction with 3-ethynylaniline (B136080), for example, proceeds in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (CH2Cl2) to yield N-(3-ethynylphenyl)-7-methoxyquinazolin-4-amine-6-ol. This particular transformation is a key step in the synthesis of irreversible kinase inhibitors.

While nucleophilic substitution at C4 is the most exploited reactivity, the quinazoline core of 4-chloro-7-methoxyquinazolin-6-ol also possesses sites amenable to oxidation and reduction reactions. The nitrogen atoms within the heterocyclic ring can potentially be oxidized to form N-oxides, which could alter the electronic properties and biological activity of the molecule. However, such transformations require careful selection of oxidizing agents to avoid unwanted side reactions on the electron-rich aromatic ring.

Reduction reactions, on the other hand, could target the quinazoline ring system. Catalytic hydrogenation, for example, could lead to the saturation of the heterocyclic ring, yielding tetrahydroquinazoline (B156257) derivatives. The choice of catalyst and reaction conditions would be critical in controlling the extent of reduction. These types of transformations, while less common than C4 substitution, offer additional avenues for structural diversification and the exploration of novel chemical space.

Process Optimization and Scale-Up Considerations in the Synthesis of 4-Chloro-7-methoxyquinazolin-6-ol

The transition from laboratory-scale synthesis to large-scale industrial production of 4-chloro-7-methoxyquinazolin-6-ol necessitates careful process optimization to ensure efficiency, safety, and cost-effectiveness. Key considerations include the choice of starting materials, reaction conditions, and purification methods.

One of the primary challenges in the scale-up of the synthesis of 4-chloro-7-methoxyquinazolin-6-ol is the management of reaction exotherms, particularly during the chlorination step to introduce the C4-chloro group. The use of milder and more selective chlorinating agents can be beneficial. Additionally, optimizing the reaction temperature, addition rates, and mixing parameters is crucial for controlling the reaction and minimizing the formation of impurities.

Purification of the final product on a large scale often requires moving from chromatographic methods, which are common in the lab, to crystallization-based techniques. The development of a robust crystallization process is essential for obtaining the desired purity and polymorphic form of the final compound. This involves a thorough investigation of solvent systems, temperature profiles, and seeding strategies. Furthermore, waste minimization and the use of greener solvents are increasingly important considerations in modern pharmaceutical manufacturing.

General Spectrum of Biological Activities of Quinazoline Derivatives

Quinazoline derivatives are a class of compounds that have attracted considerable attention in medicinal chemistry due to their diverse pharmacological properties. mdpi.comnih.gov These compounds, featuring a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, have demonstrated a broad range of biological activities. mdpi.com

The versatility of the quinazoline scaffold allows for various structural modifications, leading to a wide spectrum of therapeutic applications. Research has consistently shown that derivatives of quinazoline exhibit potent activities, including:

Anticancer: Many quinazoline derivatives have been investigated for their antitumor properties. mdpi.comresearchgate.net They can interfere with cancer cell processes by inhibiting key enzymes like epidermal growth factor receptor (EGFR) and other protein kinases. mdpi.com

Antimicrobial: This class of compounds has shown significant efficacy against various microbial pathogens. nih.gov Their antibacterial activity is noted against both Gram-positive and Gram-negative bacteria, and they also possess antifungal properties. mdpi.comnih.gov Some derivatives have been found to be more potent than standard antimicrobial drugs. mdpi.com

Anti-inflammatory: Certain quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory potential, with some showing activity comparable to established drugs like diclofenac. mdpi.comresearchgate.net

Antiviral: The antiviral activity of quinazoline derivatives has been a subject of study, with some compounds showing inhibitory effects against viruses like HCV NS3-4Apro. mdpi.com

Other Activities: Beyond these, quinazoline derivatives have also been reported to have antioxidant, anticonvulsant, antimalarial, and antihypertensive properties. mdpi.comresearchgate.net The ability to functionalize the quinazoline core at various positions allows for the fine-tuning of its biological effects. nih.gov

The wide range of biological activities associated with quinazoline derivatives underscores their importance as a privileged scaffold in drug discovery and development. nih.govnih.gov

Preclinical Assessment of 4-Chloro-7-methoxyquinazolin-6-ol Derivatives

The preclinical evaluation of derivatives of 4-Chloro-7-methoxyquinazolin-6-ol has been a focal point of research, aiming to uncover their therapeutic potential across various disease models. These assessments primarily involve in vitro studies to determine their efficacy against cancer cell lines, their antimicrobial properties, and their ability to inhibit specific enzymes.

Evaluation of In Vitro Antiproliferative Activity against Cancer Cell Lines

Derivatives of 4-Chloro-7-methoxyquinazolin-6-ol have been the subject of numerous studies to evaluate their effectiveness in inhibiting the growth of cancer cells. These in vitro assays are crucial for identifying promising lead compounds for further development as anticancer agents.

One area of focus has been the synthesis of novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives. nih.gov A series of these compounds were designed and synthesized to target the β-catenin/TCF4 signaling pathway, which is often dysregulated in cancer. nih.gov The cytotoxic potential of these derivatives was assessed against cancer cell lines with constitutively activated β-catenin/TCF4 signaling, such as HCT116 (colon cancer) and HepG2 (liver cancer), using the sulforhodamine B assay. nih.gov The results indicated that these compounds exhibited significant antiproliferative activity, with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 5.64 ± 0.68 to 23.18 ±0.45 μM against HCT116 and HepG2 cells. nih.gov

The most potent compound from this series, designated as 18B, demonstrated notable cytotoxic effects and was selected for more detailed investigation. nih.gov Further studies revealed that compound 18B could induce apoptosis (programmed cell death) and inhibit cell migration in both HCT116 and HepG2 cell lines. nih.gov This suggests that the antiproliferative activity of these derivatives is mediated, at least in part, by their ability to trigger apoptotic pathways and interfere with the metastatic process. nih.gov

The following table summarizes the in vitro antiproliferative activity of selected 4-Chloro-7-methoxyquinazolin-6-ol derivatives:

| Compound | Cancer Cell Line | IC50 (µM) |

| Derivative Series | HCT116 | 5.64 ± 0.68 to 23.18 ±0.45 |

| Derivative Series | HepG2 | 5.64 ± 0.68 to 23.18 ±0.45 |

| Compound 18B | Primary Human Gallbladder Cancer | 8.50 ± 1.44 |

It is important to note that the specific structures of the tested derivatives and the experimental conditions can significantly influence the observed antiproliferative activity. The consistent finding, however, is that derivatives of 4-Chloro-7-methoxyquinazolin-6-ol represent a promising class of compounds for the development of new cancer therapies.

Antimicrobial Efficacy Investigations of Quinazoline Derivatives

The quinazoline framework is a well-established pharmacophore exhibiting a broad spectrum of antimicrobial activities. nih.gov Derivatives of this heterocyclic system have been extensively studied for their efficacy against a variety of bacterial and fungal pathogens. mdpi.comtandfonline.com

Quinazoline derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Studies have shown that certain synthesized quinazoline analogues can exhibit antibacterial potency exceeding that of standard drugs. mdpi.com For instance, some derivatives have shown potent inhibitory activity against phytopathogenic bacteria such as Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae, and Ralstonia solanacearum. mdpi.com The mechanism of their antibacterial action is believed to involve interaction with the bacterial cell wall and DNA. nih.gov

In addition to their antibacterial properties, quinazoline derivatives have also shown significant antifungal activity. mdpi.com Various synthesized compounds have been found to be highly potent against fungal strains. mdpi.com For example, certain derivatives have demonstrated strong antifungal activity against Fusarium moniliforme and other fungi, in some cases comparable to standard antifungal agents like griseofulvin (B1672149) and fluconazole. mdpi.com

Structure-activity relationship studies have revealed that the antimicrobial efficacy of quinazoline derivatives can be enhanced by specific substitutions on the quinazoline ring. nih.gov For instance, the presence of a halogen atom at the 6th position and various substitutions at the 2nd and 3rd positions have been shown to improve antimicrobial activity. nih.gov

The following table presents a summary of the antimicrobial activity of selected quinazoline derivatives against various microorganisms:

| Derivative Type | Microorganism | Activity |

| Quinazoline-1,2,4-triazole thioether hybrids | Xanthomonas axonopodis pv. citri | Potent Inhibition |

| Quinazoline-1,2,4-triazole thioether hybrids | Xanthomonas oryzae pv. oryzae | Potent Inhibition |

| Quinazoline-1,2,4-triazole thioether hybrids | Ralstonia solanacearum | Potent Inhibition |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Strong Activity |

| Various Synthesized Derivatives | Fungi | Potent Activity |

These findings underscore the potential of quinazoline derivatives as a valuable source for the development of new and effective antimicrobial agents to combat the growing challenge of microbial resistance. nih.govnih.gov

Enzyme Inhibition Studies of 4-Chloro-7-methoxyquinazolin-6-ol Derivatives

Derivatives of 4-Chloro-7-methoxyquinazolin-6-ol have been investigated for their ability to inhibit various enzymes, a key mechanism underlying their therapeutic effects, particularly in cancer. nih.gov The core quinazoline structure serves as a versatile scaffold for designing potent and selective enzyme inhibitors.

A significant focus of research has been on the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. 4-Chloro-7-methoxyquinazolin-6-ol itself serves as a precursor in the synthesis of several protein kinase inhibitors.

Derivatives of this compound have been shown to inhibit the activity of certain kinases by binding to their active sites. This binding action blocks the downstream signaling pathways that are essential for tumor growth and survival. The specificity of these derivatives for particular kinases can be modulated by altering the substituents on the quinazoline ring.

Another area of investigation is the inhibition of enzymes involved in other diseases. For example, some quinazolinone-based hybrids have been studied for their inhibitory effects on enzymes such as urease, cyclooxygenase (COX), and dipeptidyl peptidase IV (DPP-4). nih.gov

The following table summarizes the enzyme inhibition activities of some quinazolinone-based compounds:

| Compound Type | Target Enzyme | Biological Activity |

| Quinazolinone-based hybrids | Urease | Inhibition |

| Quinazolinone-based hybrids | Cyclooxygenase (COX) | Inhibition |

| Quinazolinone-based hybrids | Dipeptidyl Peptidase IV (DPP-4) | Inhibition |

| 4-Chloro-7-methoxyquinazolin-6-ol derivatives | Protein Kinases | Inhibition |

The ability of 4-Chloro-7-methoxyquinazolin-6-ol derivatives to act as enzyme inhibitors highlights their potential as therapeutic agents for a range of diseases, with a particular emphasis on cancer. Further research into the specific kinase inhibitory profiles of these compounds could lead to the development of more targeted and effective treatments.

Molecular Mechanisms of Action of 4-Chloro-7-methoxyquinazolin-6-ol Derivatives

The therapeutic effects of 4-Chloro-7-methoxyquinazolin-6-ol and its derivatives are rooted in their interactions with specific molecular targets within cells. Understanding these molecular mechanisms is crucial for the rational design of more potent and selective drugs.

Interaction with Specific Molecular Targets, Including Enzymes and Receptors

The primary mechanism of action for many derivatives of 4-Chloro-7-methoxyquinazolin-6-ol involves their ability to bind to and modulate the activity of key biological macromolecules, particularly enzymes and receptors.

A major focus of research has been on the interaction of these compounds with protein kinases. Kinases are a large family of enzymes that play a central role in signal transduction pathways, controlling cellular processes such as growth, proliferation, and survival. In many cancers, these signaling pathways are hyperactivated due to mutations or overexpression of certain kinases. Derivatives of 4-Chloro-7-methoxyquinazolin-6-ol can act as kinase inhibitors by binding to the ATP-binding site of the enzyme, preventing the transfer of a phosphate (B84403) group to its substrate and thereby blocking the downstream signaling cascade. The specific kinase or kinases inhibited by a particular derivative depend on its chemical structure.

In addition to kinases, other enzymes have also been identified as targets for quinazolinone-based compounds. For instance, some derivatives have been shown to inhibit enzymes like urease and cyclooxygenase (COX). nih.gov

Furthermore, the molecular mechanism of some 4,7-disubstituted 8-methoxyquinazoline derivatives has been elucidated in the context of the β-catenin/TCF4 signaling pathway. nih.gov This pathway is critical in development and is often aberrantly activated in various cancers. Molecular docking studies have shown that these derivatives can interact with the active site residues of β-catenin, disrupting its interaction with the TCF4 transcription factor. nih.gov This disruption leads to the downregulation of target genes such as c-MYC and Cyclin D1, which are involved in cell proliferation. nih.gov

The following table provides a summary of the molecular targets and the resulting biological effects of 4-Chloro-7-methoxyquinazolin-6-ol derivatives:

| Derivative Type | Molecular Target | Biological Effect |

| 4-Chloro-7-methoxyquinazolin-6-ol Derivatives | Protein Kinases | Inhibition of cell proliferation and survival |

| Quinazolinone-based Hybrids | Urease, Cyclooxygenase (COX) | Enzyme Inhibition |

| 4,7-disubstituted 8-methoxyquinazoline derivatives | β-catenin/TCF4 | Downregulation of c-MYC and Cyclin D1, Inhibition of cell proliferation |

The ability of these compounds to interact with multiple molecular targets highlights their potential for broad therapeutic applications. Further studies are needed to fully characterize the spectrum of molecular interactions for different derivatives and to optimize their selectivity and potency.

Kinase Inhibition through Active Site Binding

The quinazoline core is recognized as a favorable scaffold for developing novel inhibitors of the epidermal growth factor receptor (EGFR) kinase, primarily due to its high affinity for the enzyme's active site. mdpi.comnih.gov Derivatives of 4-Chloro-7-methoxyquinazolin-6-ol function as potent inhibitors by binding to the adenosine (B11128) 5'-triphosphate (ATP) binding site within the kinase domain of various protein kinases. This competitive inhibition prevents the natural substrate, ATP, from binding, thereby blocking the phosphorylation cascade that drives cellular processes.

By inhibiting kinase activity, these quinazoline derivatives effectively disrupt the intracellular signal transduction pathways that are crucial for cell growth and survival. The epidermal growth factor receptor (EGFR) is a key player in signaling pathways that control cell proliferation, differentiation, and migration. nih.gov Aberrant EGFR signaling is a hallmark of many cancers. Quinazoline-based inhibitors, by blocking EGFR, can halt these downstream signals, thus impeding tumor progression. nih.gov

The inhibition of critical signaling pathways by 4-Chloro-7-methoxyquinazolin-6-ol derivatives directly impacts the regulation of cell proliferation and survival. Numerous studies have demonstrated the potent anti-proliferative activity of these compounds against various human cancer cell lines. researchgate.netnih.govdoaj.org For instance, certain 4-anilinoquinazoline derivatives have shown exceptional activity against A549 (lung carcinoma), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. researchgate.netdoaj.org This anti-proliferative effect is often achieved by inducing apoptosis (programmed cell death) and causing cell cycle arrest at specific phases, thereby preventing the uncontrolled division of cancer cells. researchgate.net

Dual Inhibition of Epidermal Growth Factor Receptor (EGFR) and HER2 Kinases

Some quinazoline derivatives have been specifically designed to act as dual inhibitors, targeting both EGFR and another member of the ErbB family of receptor tyrosine kinases, HER2 (Human Epidermal Growth Factor Receptor 2). nih.gov The overexpression or amplification of HER2 is a key driver in the development and progression of certain types of breast and other cancers. nih.gov Dual inhibition is a strategic approach to overcome resistance mechanisms and provide a more comprehensive blockade of oncogenic signaling. Structure-activity relationship (SAR) studies have shown that modifications at the C-4 and C-6 positions of the quinazoline ring are crucial for achieving selectivity for HER2 over EGFR. nih.gov For example, compound 7c, a novel quinazoline derivative, exhibited an IC₅₀ of 8 nM for HER2 and demonstrated significantly higher selectivity for HER2 over EGFR compared to the established drug lapatinib. nih.gov

| Compound/Drug | Target(s) | IC₅₀ (nM) for HER2 | Selectivity for HER2 over EGFR |

| Lapatinib | EGFR/HER2 | - | - |

| Compound 7c | EGFR/HER2 | 8 | 240-fold improvement over lapatinib |

Modulation of Receptor Activity and Downstream Signaling Cascades

The binding of 4-Chloro-7-methoxyquinazolin-6-ol derivatives to the kinase active site modulates the receptor's activity and consequently affects the entire downstream signaling cascade. For instance, the inhibition of EGFR phosphorylation by these compounds prevents the activation of subsequent signaling proteins such as those in the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways are central to many aspects of cancer cell biology, including proliferation, survival, and angiogenesis. Western blotting analysis has confirmed that potent 4-anilinoquinazoline derivatives can significantly inhibit the expression of phosphorylated EGFR, with some compounds achieving almost complete inhibition. nih.gov

Interaction with Tubulin Polymerization and Colchicine (B1669291) Binding Site

Beyond kinase inhibition, certain derivatives of related heterocyclic compounds have been investigated for their ability to interfere with the polymerization of tubulin, a critical component of the cytoskeleton. This mechanism is distinct from kinase inhibition and represents another avenue for anti-cancer activity. These compounds can bind to the colchicine binding site on β-tubulin, which leads to the disruption of microtubule dynamics. nih.govnih.gov This interference with the mitotic spindle apparatus can arrest cells in the G2/M phase of the cell cycle and ultimately trigger apoptosis. nih.gov The colchicine binding site is a well-defined cavity surrounded by specific amino acid residues, and compounds that bind here often possess particular pharmacophoric features, including hydrogen bond donors and acceptors, and hydrophobic centers. nih.gov

Structure Activity Relationship Sar Investigations of 4 Chloro 7 Methoxyquinazolin 6 Ol Derivatives

Elucidation of Critical Structural Features for Modulating Biological Activity

The 4-anilinoquinazoline (B1210976) structure has been identified as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govnih.gov Its fundamental role lies in its ability to mimic the adenine (B156593) ring of ATP, allowing it to fit into the ATP-binding cleft of various kinases. mdpi.com The nitrogen atoms at positions 1 and 3 (N-1 and N-3) of the quinazoline (B50416) ring are critical, as they can form hydrogen bonds with key amino acid residues in the hinge region of the kinase active site, a foundational interaction for potent inhibition. nih.gov

The biological properties of quinazoline derivatives are profoundly shaped by the type and placement of substituents on both the pyrimidine (B1678525) and benzene (B151609) rings. researchgate.net SAR studies consistently highlight that substitutions at positions 2, 4, 6, 7, and 8 of the quinazoline core are pivotal in modulating pharmacological activity. researchgate.netmiddlebury.edu Specifically, the 4-amino group and various substituents at the C6 and C7 positions are instrumental in defining the molecule's potency and selectivity profile. nih.gov For instance, the 6,7-dimethoxy substitution pattern is a well-established feature in many potent kinase inhibitors. mdpi.com The interplay of these structural elements dictates the molecule's orientation and binding affinity within the target's active site, thereby controlling its biological activity.

Impact of Substitutions on Selectivity and Potency

The strategic modification of the 4-Chloro-7-methoxyquinazolin-6-ol (B1592453) scaffold is a key approach to fine-tuning the selectivity and potency of its derivatives. Researchers have systematically explored how different functional groups at various positions influence the compound's interaction with biological targets.

Influence of Halogen Atom Substitutions at Specific Positions of the Quinazoline Core

Halogen atoms play a significant role in the SAR of quinazoline derivatives. The presence of a chlorine atom, an electron-withdrawing group, at position 7 is a common structural feature in many biologically active quinolines and quinazolines, suggesting its importance for activity. google.com General studies on quinazolinones have shown that incorporating halogen atoms, such as chlorine or bromine, at positions 6 and 8 can enhance antimicrobial properties. nih.gov

Furthermore, the introduction of halogens onto the C4-anilino ring is a widely used strategy. For example, derivatives with a 4-bromo-2-fluorophenyl, 2,4-difluorophenyl, or 4-chloro-2-fluorophenyl group at the C4-amino position have been investigated for their potential as Vascular Endothelial Growth Factor (VEGF) inhibitors. google.com The specific placement and nature of the halogen can significantly alter the electronic properties and conformation of the molecule, thereby affecting its binding affinity and therapeutic efficacy. In some series, compounds featuring a chloro or fluoro-substituted benzene ring demonstrated higher anti-cancer activity. google.com

Effects of Methoxy (B1213986) and Hydroxyl Groups on Activity

The methoxy (-OCH3) and hydroxyl (-OH) groups at positions 6 and 7 of the quinazoline ring are critical determinants of biological activity. The 7-methoxy group is a key feature of the parent compound . In the development of certain kinase inhibitors, fixing the 6 and 7 positions with methoxy groups was a deliberate strategy to optimize other parts of the molecule. nih.gov

Role of Amine or Substituted Amine Moieties at the C4 Position

The substituent at the C4 position of the quinazoline core is arguably one of the most critical elements for biological activity, particularly in the context of kinase inhibition. A substituted amine, most commonly a 4-anilino group, is a hallmark of numerous potent and selective Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors. nih.govelsevierpure.com

The nature of the substitution on the C4-anilino ring directly influences selectivity. For example, specific substitutions on this aniline (B41778) moiety are a determining factor for achieving high selectivity for HER2 over EGFR. elsevierpure.comnih.gov Further modifications, such as attaching an amino acid moiety to the 4-anilinoquinazoline structure, have been explored to develop agents with potent apoptotic activity. nih.gov The length and composition of side chains attached to the C4-amino position also matter; one study found that increasing a side chain from two to three carbons resulted in diminished antiproliferative activity. acs.org In other applications, incorporating a piperazine (B1678402) ring at the C7-position of a 4-chlorophenethylaminoquinazoline derivative yielded potent inhibitory activity against TNF-alpha production and T-cell proliferation. mdpi.com

| Compound Series | C4-Amine Moiety | Key Finding | Reference |

|---|---|---|---|

| Quinazoline Derivatives | Aniline | Selectivity for HER2 over EGFR depends on the aniline moiety at C-4. | elsevierpure.comnih.gov |

| 4-Anilinoquinazolines | Anilino with Amino Acid Moiety | Resulted in compounds with moderate inhibitory activities and induced apoptosis. | nih.gov |

| 2-Substituted Quinazolines | Varying side chain lengths | Increasing side chain length from two to three carbons diminished antiproliferative activity. | acs.org |

| 4-Chlorophenethylaminoquinazolines | Piperazine ring at C7 | Exhibited potent inhibition of TNF-alpha production. | mdpi.com |

Design and Evaluation of Macrocyclic Derivatives Based on the 4-Chloro-7-methoxyquinazolin-6-ol Scaffold

A novel and promising strategy to enhance the potency and selectivity of quinazoline-based inhibitors involves macrocyclization. This approach involves chemically linking two parts of the inhibitor to create a rigid, cyclic structure. This rigidification can lock the molecule into a more favorable binding conformation, leading to improved affinity and selectivity, particularly for mutant forms of kinases over their wild-type counterparts. elsevierpure.com

Studies on quinazoline-based EGFR inhibitors have shown that macrocyclization can yield compounds with exclusive selectivity for mutant forms of EGFR, such as Del19 and L858R, while having minimal activity against the wild-type receptor. elsevierpure.com The properties of these macrocyclic derivatives are highly dependent on the length and attachment points of the linker used to form the ring. Preliminary SAR has revealed that the linker's length directly impacts the kinase inhibition profile. nih.gov For example, shorter linkers tended to favor inhibition of the EGFRdel19 mutant, while longer linkers were potent against both EGFRdel19 and L858R mutants. nih.govelsevierpure.com

| Macrocycle Linker Type | Effect on EGFR Mutant Inhibition | IC50 (nM) Range | Reference |

|---|---|---|---|

| Shorter Linker Chain | Increased activity on EGFRdel19, lower on L858R, undetectable on WT. | EGFRdel19: 20–236 nM | nih.gov |

| Longer Linker Chain | Potent on both EGFRdel19 and L858R mutants. | Low nanomolar range | elsevierpure.com |

| Specific Macrocycle (3f) | Potent inhibitor of EGFR Del19 with high selectivity over WT EGFR. | EGFR Del19: 119 nM | |

| Specific Macrocycle (9a) | Selective for L858R mutant over Del19 mutant. | L858R: 88 nM | elsevierpure.com |

Correlation of Structural Modifications with Observed Therapeutic Potential

The structural modifications explored in quinazoline derivatives correlate directly with their potential as therapeutic agents, primarily by enhancing their ability to act as selective kinase inhibitors. The quinazoline scaffold's function as an ATP-mimetic makes it a powerful foundation for targeting enzymes implicated in diseases like cancer. mdpi.com

The addition of a 4-anilino group is a well-established strategy for creating potent EGFR and HER2 inhibitors, which are crucial targets in various cancers. nih.govnih.gov Fine-tuning the substituents on this aniline ring, as well as on the quinazoline core at positions 6 and 7 with groups like methoxy and halogens, allows for the optimization of potency and the reduction of off-target effects, which is a key goal in developing safer and more effective drugs. nih.govelsevierpure.com

The development of macrocyclic quinazoline derivatives represents a significant step toward achieving high selectivity for mutant kinases. elsevierpure.com This is therapeutically important because it allows for the specific targeting of cancer cells that harbor these mutations, while sparing healthy cells that express the wild-type kinase, potentially leading to therapies with wider therapeutic windows. The observed correlation between specific structural features—such as linker length in macrocycles or specific halogen substitutions—and potent, selective inhibition of disease-relevant targets underscores the power of SAR studies in guiding the design of next-generation therapeutic agents. nih.govelsevierpure.com

The biological activity of 4-chloro-7-methoxyquinazolin-6-ol derivatives is significantly influenced by the nature of the substituents at the C-4, C-6, and C-7 positions of the quinazoline ring. The 4-chloro atom serves as a crucial reactive handle for the introduction of various amine-containing side chains, leading to the generation of diverse 4-anilinoquinazoline derivatives.

Research on related 4-anilinoquinazoline series has provided valuable insights into the SAR of this compound class, particularly in the context of their activity as epidermal growth factor receptor (EGFR) kinase inhibitors. While specific SAR data for derivatives of 4-chloro-7-methoxyquinazolin-6-ol is part of broader quinazoline inhibitor research, key principles can be extrapolated.

Modifications at the C-4 position are pivotal for target engagement. The introduction of an anilino group at this position is a common strategy. The substitution pattern on this aniline ring dramatically impacts potency and selectivity. For instance, the presence of a small, lipophilic group at the meta-position of the aniline ring, such as a chloro or bromo substituent, often enhances inhibitory activity.

The substituents at the C-6 and C-7 positions of the quinazoline core are critical for modulating solubility, metabolic stability, and target-binding affinity. The 7-methoxy group is a common feature in many potent kinase inhibitors. The 6-hydroxyl group provides a key point for further derivatization. For example, ether linkages at this position can be used to introduce a variety of side chains designed to interact with specific regions of the kinase ATP-binding pocket.

A study on 6-alkynyl-4-anilinoquinazoline derivatives demonstrated that substitution at the C-6 position can lead to potent EGFR kinase inhibitors. For example, a 6-hydroxypropynyl-4-anilinoquinazoline derivative showed an IC₅₀ of 14 nM against EGFR kinase. nih.gov This highlights the potential for exploring various substituents at the 6-position of the 4-chloro-7-methoxyquinazolin-6-ol scaffold.

The following table summarizes the general SAR trends for related 4-anilinoquinazoline derivatives:

| Position of Modification | Substituent Type | Effect on Activity |

| C-4 | Substituted Anilino Group | Essential for target binding. Substitution pattern on the aniline ring fine-tunes potency. |

| C-6 | Hydroxyl, Alkoxy, Alkynyl | Influences solubility and provides a handle for introducing side chains to probe the ATP binding site. |

| C-7 | Methoxy | Generally favorable for activity, contributing to binding affinity. |

Structure-Based Design Strategies for Novel 4-Chloro-7-methoxyquinazolin-6-ol Analogues

The development of novel analogues of 4-chloro-7-methoxyquinazolin-6-ol increasingly relies on structure-based design strategies, which utilize three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors.

Computational Modeling and Docking: Molecular docking studies are instrumental in predicting the binding modes of 4-anilinoquinazoline derivatives within the ATP-binding site of kinases like EGFR. nih.gov These computational models help in understanding the key interactions between the inhibitor and the protein, such as hydrogen bonds and hydrophobic interactions. For instance, the quinazoline nitrogen (N-1) typically forms a crucial hydrogen bond with the hinge region of the kinase domain. The substituted aniline moiety at the C-4 position extends into a hydrophobic pocket, and modifications to this group can be guided by the shape and nature of this pocket.

X-ray Crystallography: Obtaining X-ray crystal structures of kinase domains in complex with quinazoline inhibitors provides invaluable, high-resolution insights into the precise binding orientation and intermolecular interactions. nih.govnih.govnih.gov These structures can reveal the specific amino acid residues that interact with the inhibitor and can highlight opportunities for designing new analogues with improved affinity and selectivity. For example, crystal structures have shown how different substituents on the 4-anilino ring can occupy distinct sub-pockets within the active site, thereby guiding the design of inhibitors that can target specific mutant forms of a kinase. nih.govnih.gov

The following table outlines the key structure-based design strategies:

| Design Strategy | Application | Key Outcomes |

| Molecular Docking | Predicting binding modes of novel analogues. | Identification of key interactions (e.g., hydrogen bonds with the kinase hinge region). |

| X-ray Crystallography | Determining the 3D structure of inhibitor-target complexes. | Precise understanding of binding orientation and opportunities for improved inhibitor design. |

| Pharmacophore Modeling | Identifying essential structural features for activity. | Guiding the design of new scaffolds with optimized properties. |

By integrating SAR data with these powerful structure-based design techniques, medicinal chemists can rationally design and synthesize novel 4-chloro-7-methoxyquinazolin-6-ol analogues with enhanced potency, selectivity, and drug-like properties for various therapeutic targets.

Computational Chemistry and Molecular Modeling Studies of 4 Chloro 7 Methoxyquinazolin 6 Ol and Its Derivatives

Application of Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. While specific DFT studies elucidating the complete reaction mechanism for the synthesis of 4-chloro-7-methoxyquinazolin-6-ol (B1592453) are not extensively detailed in the available literature, the methodology is widely applied to its derivatives to understand their structural and electronic properties.

DFT calculations are employed to determine molecular geometries, electronic distributions, and energies of reactants, transition states, and products. itu.edu.tr For quinoline (B57606) and quinazoline (B50416) derivatives, DFT has been used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. frontiersin.orgrsc.org The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. itu.edu.tr Furthermore, DFT can provide insights into electrophilicity, chemical potential, and hardness, which are essential for predicting how a molecule will interact with biological targets. rsc.org In principle, DFT could be used to map the energy profile of a synthetic route, such as the cyclization and chlorination steps leading to the quinazoline core, to identify the most energetically favorable pathway, although specific studies for this compound are not prominent.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-chloro-7-methoxyquinazolin-6-ol derivatives, which are precursors to potent anticancer drugs like Gefitinib and Erlotinib, molecular docking is extensively used to study their interactions with target proteins, particularly kinase domains. mdpi.com The quinazoline scaffold is recognized as a favorable structure for developing inhibitors of the epidermal growth factor receptor (EGFR) kinase. mdpi.com

Docking simulations place the quinazoline derivative (the ligand) into the binding site of a target protein (the receptor), such as EGFR, and calculate a score that estimates the binding affinity. frontiersin.orgnih.gov These simulations are critical for understanding the structural basis of inhibition and for the rational design of new, more potent inhibitors. nih.govnih.gov Various software programs, including AutoDock Vina and GOLD, are utilized to perform these simulations, providing scores in terms of binding affinity (kcal/mol) or fitness scores. nih.gov

Molecular docking studies have revealed detailed binding modes for quinazoline derivatives within the ATP-binding site of EGFR. The quinazoline core typically orients in the hinge region of the kinase domain, forming crucial hydrogen bonds that anchor the inhibitor. mdpi.com For instance, the N1 atom of the quinazoline ring is often observed forming a hydrogen bond with the backbone amide of a methionine residue (Met793 in EGFR). mdpi.com

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| Quinazoline Derivatives | EGFR1 | -3.5 to -8.32 frontiersin.orgnih.gov | H-bond with Met793, hydrophobic interactions. mdpi.com |

| Varlitinib (Quinazoline-based) | EGFR | -10.9 (AutoDock Vina Score) nih.gov | Hydrogen bonds, hydrophobic contacts, ionic interactions. nih.gov |

| Imatinib | EGFR | -10.9 (AutoDock Vina Score) nih.gov | Not specified for EGFR in this study. |

| Quinazolinone Derivative (5k) | EGFRwt-TK | Not specified | H-bonds with R817, T830; Cation-Π with K72. nih.gov |

Computational studies are instrumental in predicting the inhibitory activity of quinazoline derivatives against various protein kinases. The quinazoline scaffold is a versatile starting point for inhibitors targeting not only EGFR but also other kinases like VEGFR-2, PI3K, and JAK2. nih.govmdpi.commagtechjournal.com

By analyzing the interactions and binding energies from docking simulations, researchers can predict which derivatives will be potent inhibitors. These predictions are often correlated with experimental data, such as the half-maximal inhibitory concentration (IC50). For example, a study on novel quinazolinone derivatives identified compound 6d as a potent EGFR inhibitor with an IC50 value of 0.069 µM, comparable to the drug Erlotinib. nih.gov Another derivative, a quinazoline sulfonamide, showed significant inhibitory activity against both EGFRT790M (IC50 = 0.0728 µM) and VEGFR-2 (IC50 = 0.0523 µM). mdpi.com These computational predictions, often part of a larger Quantitative Structure-Activity Relationship (QSAR) analysis, help prioritize which compounds should be synthesized and tested in the lab, accelerating the drug discovery process. frontiersin.orgacs.org

| Derivative | Target Kinase | Predicted IC50 (µM) |

| Compound 6d (Quinazolinone) | EGFR | 0.069 nih.gov |

| Compound 12 (Quinazoline Sulfonamide) | EGFRT790M | 0.0728 mdpi.com |

| Compound 12 (Quinazoline Sulfonamide) | VEGFR-2 | 0.0523 mdpi.com |

| Methylbenzamide Compound 27 | VEGFR-2 | 0.016 mdpi.com |

| Compound 5k (Quinazolinone) | EGFRwt-TK | 0.010 nih.gov |

Prediction of Pharmacokinetic and Druglikeness Properties through Computational Tools

Beyond target affinity, a successful drug candidate must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools play a vital role in predicting these properties early in the discovery process, weeding out compounds likely to fail later in development.

For 4-chloro-7-methoxyquinazolin-6-ol and its derivatives, computational servers and software like admetSAR and QikProp are used to predict key parameters. lew.ronih.goveurekaselect.com These predictions include aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential carcinogenicity. lew.ronih.gov Studies on various quinazolinone derivatives have shown they often have good predicted HIA and are likely non-carcinogenic. nih.gov

Druglikeness is commonly assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. lew.ro The parent compound, 4-chloro-7-methoxyquinazolin-6-ol, has properties that are generally compliant with these rules. nih.gov Computational analyses of derivatives also confirm that many maintain favorable drug-like properties, supporting their potential as therapeutic agents. researchgate.netnih.gov

| Property | 4-Chloro-7-methoxyquinazolin-6-ol nih.gov | General Quinazoline Derivatives (Predicted) |

| Molecular Weight | 210.62 g/mol | Generally < 500 g/mol lew.ro |

| XLogP3 | 2.1 | Varies by substitution |

| Hydrogen Bond Donors | 1 | Acceptable range nih.gov |

| Hydrogen Bond Acceptors | 4 | Acceptable range nih.gov |

| Human Intestinal Absorption | Not specified | Good nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Not specified | Good nih.gov |

| Carcinogenicity | Not specified | Non-carcinogenic nih.gov |

Energy Calculations for Proposed Synthetic Pathways Involving 4-Chloro-7-methoxyquinazolin-6-ol

Applications in Advanced Chemical Synthesis

Role as a Key Precursor in the Synthesis of Tyrosine Kinase Inhibitors (TKIs)

The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore for inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase activity. Compounds built on this core, such as Gefitinib and Erlotinib, function as ATP-competitive inhibitors, blocking the signal transduction pathways that lead to cell proliferation in certain cancers. The synthesis of these inhibitors frequently employs a chlorinated quinazoline (B50416) core, where the chlorine at the C4 position serves as a leaving group for coupling with a substituted aniline (B41778).

Intermediate in the Synthesis of Gefitinib and Erlotinib Analogues

The chemical architecture of 4-Chloro-7-methoxyquinazolin-5-ol makes it a theoretical precursor for analogues of first-generation EGFR inhibitors like Gefitinib and Erlotinib. The core synthesis strategy for these drugs involves the coupling of a 4-chloroquinazoline (B184009) derivative with an appropriate aniline.

In documented syntheses of Gefitinib, a closely related precursor, 4-chloro-6,7-dimethoxyquinazoline, is often used. ukm.my The synthesis begins with the chlorination of the corresponding quinazolinone, typically using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), to install the reactive chloro group at the C4 position. nih.gov This intermediate is then reacted with the desired aniline moiety via a nucleophilic aromatic substitution reaction to form the final inhibitor. For example, the synthesis of Gefitinib analogues has been achieved by reacting 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (B1440065) with ethyl 5-aminobenzo[b]thiophene-2-carboxylate. nih.gov

Similarly, the synthesis of Erlotinib and its derivatives utilizes a 6,7-disubstituted-4-chloroquinazoline core, which is coupled with 3-ethynylaniline (B136080). researchgate.netfrontiersin.org While the specific substitution pattern of this compound is not commonly cited, its fundamental reactive sites—the C4-chloro group for aniline coupling and the C5-hydroxyl group for potential further modification—are analogous to those used in established synthetic routes for these important anticancer agents.

Below is a table summarizing key precursors used in the synthesis of Gefitinib and Erlotinib analogues as reported in the literature.

| Precursor Compound | Target TKI Analogue/Class | Synthesis Step |

| 4-chloro-6,7-dimethoxyquinazoline | Gefitinib | Nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline. ukm.my |

| 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | Gefitinib Analogues | Aminolysis with substituted anilines (e.g., ethyl 5-aminobenzo[b]thiophene-2-carboxylate). nih.govnih.gov |

| 6,7-bis-(2-methoxyethoxy) quinazolin-4-(3H)-one | Erlotinib | Conversion to 4-chloro intermediate followed by reaction with 3-ethynylaniline hydrochloride. researchgate.net |

| 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | Gefitinib-1,2,3-Triazole Derivatives | Chlorination followed by condensation with 3-ethynylphenylamine. mdpi.com |

Contribution to the Development of Next-Generation EGFR Inhibitors

The quinazoline scaffold, central to first-generation inhibitors, has been instrumental in the evolution of subsequent generations of EGFR TKIs designed to overcome acquired resistance. Resistance to drugs like Gefitinib and Erlotinib often arises from mutations in the EGFR kinase domain, most notably the T790M mutation. Second-generation inhibitors, also based on the 4-anilinoquinazoline structure, were developed to combat this resistance. nih.gov

More recently, the emergence of further resistance mechanisms, such as the C797S mutation which renders third-generation covalent inhibitors like Osimertinib ineffective, has spurred the development of fourth-generation, non-covalent inhibitors. nih.govnih.gov The design of these next-generation agents often builds upon the structural insights gained from the original quinazoline-based inhibitors. Researchers are exploring novel binding modes, including allosteric inhibition, to target these highly mutated forms of EGFR. nih.govnih.gov The foundational knowledge of structure-activity relationships derived from early quinazoline precursors continues to inform the rational design of these advanced therapeutics, aiming to create more durable and effective treatments for non-small cell lung cancer (NSCLC). nih.govresearchgate.net

Utilization in the Synthesis of Other Specialty Chemicals

A review of available scientific literature did not yield specific examples of this compound being utilized as a precursor in the synthesis of other specialty chemicals outside the domain of pharmaceutical inhibitors. Its reactive nature suggests potential utility in the creation of diverse heterocyclic compounds for applications in materials science or as agrochemical intermediates, but such uses are not documented.

Exploration in Organic Electronics and Optoelectronic Devices

There is no information in the surveyed scientific literature to suggest that this compound has been explored or utilized in the fields of organic electronics or optoelectronic devices.

Applications in Organic Semiconductors and Light-Emitting Diodes (LEDs)

No documented applications of this compound or its direct derivatives in the development of organic semiconductors or LEDs were found in the scientific literature.

Future Research Directions and Challenges

Investigation of Novel Quinazoline (B50416) Scaffolds for Enhanced Potency and Selectivity

A primary challenge in drug development is maximizing the therapeutic effect while minimizing off-target activity. Future research will focus on creating novel quinazoline scaffolds that offer improved potency and selectivity. The substitution patterns on the quinazoline ring are known to significantly influence both biochemical and cellular potency. nih.gov

Researchers are actively exploring how modifications at various positions of the quinazoline core can lead to better inhibitors. For instance, studies on Receptor-Interacting Protein Kinases 2 and 3 (RIPK2 and RIPK3) have shown that modifying substituents at the 6 and 7 positions can result in potent and selective inhibitors with nanomolar efficacy. researchgate.net This highlights the potential for developing targeted therapies for inflammatory diseases and cancers. researchgate.net Similarly, for phosphoinositide 3-kinase (PI3K) inhibitors, it has been found that the 4(3H)-quinazolinone scaffold, when combined with purine (B94841) hinge binders, can confer significant selectivity and potency. nih.gov

The table below illustrates how modifications to the quinazoline scaffold can impact inhibitory activity against different kinase targets.

| Target Kinase | Modification Strategy | Observed Outcome |

| RIPK2/3 | Modifications at positions 6 and 7 | Potent and selective RIPK2 and dual RIPK2/3 inhibitors. researchgate.net |

| FGFR4 | Design of novel derivatives | Good inhibitory activity and improved liver microsome stability. nih.gov |

| pan-FGFR | Covalent inhibitor design | Significant enzymatic activity toward FGFR-1/2/3/4. nih.gov |

| PI3Kδ | Combination with purine hinge binders | Conferral of selectivity and potency. nih.gov |

Development of Irreversible Inhibitors Targeting Specific Mutational Resistance Mechanisms

A significant hurdle in targeted cancer therapy is the emergence of drug resistance, often due to secondary mutations in the target protein. nih.gov For example, in non-small cell lung cancer (NSCLC), the T790M mutation in the epidermal growth factor receptor (EGFR) is a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). nih.gov

The development of irreversible inhibitors represents a promising strategy to overcome such resistance. These inhibitors form a covalent bond with the target protein, often with a cysteine residue in the active site, leading to permanent inactivation. nih.gov This approach has led to the development of third-generation EGFR inhibitors like osimertinib, which are effective against the T790M resistance mutation. nih.govoncozine.com

Future research will focus on designing novel irreversible quinazoline-based inhibitors that can target other resistance mutations. For instance, new quinazolines linked to acrylamide (B121943) have shown potent and selective activity against the gefitinib-resistant NCI-H1975 cell line. nih.gov The table below summarizes some EGFR mutations and the corresponding inhibitor strategies.

| EGFR Mutation | Inhibitor Generation | Example Drug | Mechanism |

| Activating Mutations (e.g., L858R) | 1st Generation | Gefitinib, Erlotinib | Reversible TKI |

| T790M Resistance Mutation | 2nd & 3rd Generation | Afatinib, Osimertinib | Irreversible TKI, targets T790M nih.govnih.gov |

| C797S Resistance Mutation | Future Development | N/A | A challenge for current irreversible inhibitors nih.gov |

Advancements in Computational Approaches for Rational Drug Design and Optimization

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. researchgate.net Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are integral to the rational design of new drugs. researchgate.netnih.gov

These computational tools allow researchers to predict how a molecule, such as a 4-Chloro-7-methoxyquinazolin-5-ol derivative, will bind to a biological target. nih.gov Virtual screening of large compound libraries can identify potential hits with desired structural properties, significantly reducing the time and cost of initial drug discovery. nih.gov Furthermore, de novo design algorithms can generate entirely new molecular structures with optimized pharmacological properties. nih.gov

Molecular dynamics simulations can provide insights into the dynamic interactions between a ligand and its receptor, helping to refine the design of more potent and selective inhibitors. nih.gov As computational power and algorithms continue to advance, these methods will become even more crucial in designing the next generation of quinazoline-based therapeutics. researchgate.net

| Computational Method | Application in Drug Design |

| Molecular Docking | Predicts the binding conformation of a ligand to a receptor. nih.gov |

| Virtual Screening | Searches large libraries of compounds for potential drug candidates. nih.gov |

| QSAR | Correlates the chemical structure of a compound with its biological activity. researchgate.net |

| Molecular Dynamics | Simulates the movement and interaction of atoms and molecules over time. nih.gov |

| de novo Design | Generates novel molecular structures with desired properties. nih.gov |

Broader Exploration of Biological Activities beyond Established Kinase Inhibition

While the quinazoline scaffold is well-known for its anticancer properties as a kinase inhibitor, its therapeutic potential extends far beyond oncology. nih.govnih.gov The inherent versatility of this heterocyclic system has led to the discovery of derivatives with a wide spectrum of biological activities. researchgate.netmdpi.com

Future research will undoubtedly delve deeper into these other therapeutic avenues. Studies have already identified quinazoline derivatives with promising anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and even anti-Alzheimer's disease properties. mdpi.comnih.gov For example, certain quinazoline derivatives have shown potent anti-inflammatory effects, while others have demonstrated significant activity against various viral and bacterial strains. mdpi.com The exploration of quinazoline-artemisinin hybrids has yielded compounds with potent antiviral activity against cytomegalovirus. mdpi.com

This diversification of research is crucial for unlocking the full therapeutic potential of the quinazoline scaffold. By exploring these varied biological activities, new treatments for a wide range of diseases may be developed from this versatile chemical framework.

| Therapeutic Area | Observed Biological Activity of Quinazoline Derivatives |

| Inflammation | Anti-inflammatory agents mdpi.com |

| Infectious Diseases | Antibacterial, antifungal, antiviral, antimalarial mdpi.comnih.gov |

| Neurological Disorders | Anticonvulsant, anti-Alzheimer's disease, anxiolytic/sedative nih.govmdpi.com |

| Metabolic Diseases | Antidiabetic nih.gov |

| Cardiovascular Diseases | Antihypertensive nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.